Product packaging for Butyl(ethyl)cyanamide(Cat. No.:CAS No. 77464-02-9)

Butyl(ethyl)cyanamide

Cat. No.: B14434977
CAS No.: 77464-02-9
M. Wt: 126.20 g/mol
InChI Key: TWIIUOHKFCESSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Cyanamide (B42294) Chemistry and N-Substituted Analogues

The history of cyanamide chemistry began in 1897 with the discovery of calcium cyanamide (CaCN₂) formation from calcium carbide and nitrogen by Adolph Frank and Nikodem Caro. acs.org This process, known as the Frank-Caro process, was an early method for nitrogen fixation. acs.org Initially developed for the production of cyanide for gold extraction, calcium cyanamide soon found widespread application as a nitrogen fertilizer, commercially known as nitrolime. acs.orgwikipedia.org Albert Frank recognized its potential to generate ammonia, and by 1901, it was recommended for agricultural use. wikipedia.org

In the late 1950s, research shifted towards creating a liquid form of the fertilizer, which led to the successful isolation and stabilization of the active ingredient, free cyanamide (H₂NCN), as a 50% aqueous solution. evonik.com This development opened the door to exploring its broader synthetic potential beyond agriculture. evonik.com The inherent reactivity of cyanamide made it a valuable intermediate for synthesizing pharmaceuticals, pesticides, and synthetic resins. evonik.com While unsubstituted cyanamide and its metal salts were used since the late 19th century, the application of substituted organic cyanamides (RNHCN or RR'NCN) gained significant momentum in more recent years. mdpi.com The last decade, in particular, has seen a surge in the use of substituted cyanamides, driven by the development of more robust synthetic routes to this class of compounds. mdpi.com

Significance of N,N-Dialkylcyanamides in Advanced Synthetic Design

N,N-dialkylcyanamides are significant in advanced synthetic design due to their unique and versatile reactivity. Their structure contains both a nucleophilic sp³-hybridized nitrogen atom and an electrophilic nitrile group, allowing them to react with a wide range of partners. mdpi.com This dual nature makes them valuable 1-carbon, 2-nitrogen building blocks for constructing nitrogen-rich molecules like amidines, guanidines, and ureas. researchgate.net

Their utility is demonstrated in several key areas of synthetic chemistry:

Cycloaddition Reactions: The carbon-nitrogen triple bond of dialkylcyanamides readily participates in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocyclic rings. mdpi.com

N-CN Bond Cleavage: The N-CN bond can be cleaved under both metal-catalyzed and metal-free conditions. nih.gov This allows for the synchronized transfer of both the amino and nitrile groups in processes like aminocyanation, or enables the molecule to act as an electrophilic cyanating agent. mdpi.comnih.gov

Coordination Chemistry: Dialkylcyanamides can act as ligands, coordinating to metal centers. This coordination activates the cyano group, making it more susceptible to nucleophilic attack. rsc.orgacs.org Studies have shown that the reactivity of coordinated dialkylcyanamides is comparable to that of benzonitrile (B105546) (NCPh). rsc.org

Synthesis of Secondary Amines: A classic application involves the hydrolysis of N,N-dialkylcyanamides, which provides a convenient method for preparing pure secondary amines, free from contamination by primary or tertiary amines. wikipedia.orgacs.org

Classification and Structural Features of Substituted Cyanamide Architectures

Cyanamides are broadly classified based on the substitution at the amino nitrogen. This classification includes:

Unsubstituted Cyanamide: H₂NCN

Monosubstituted Cyanamides: RNHCN

Disubstituted Cyanamides: RR'NCN, such as Butyl(ethyl)cyanamide. mdpi.com

A further classification can be made based on the nature of the substituents, for example, distinguishing between normal alkyl, branched alkyl, and unsaturated groups, as these can influence the compound's reactivity. oup.com

Structurally, cyanamides exhibit tautomerism, existing in equilibrium between the N≡C–NH₂ form and the carbodiimide (B86325) form (HN=C=NH). The N≡C–NH₂ tautomer is dominant. wikipedia.org For N,N-dialkylcyanamides, the key architectural feature is the R₂N-C≡N group. The presence of the dialkylamino group, which has a strong +M (mesomeric) effect, significantly influences the electronic properties of the nitrile, differentiating its reactivity from conventional nitriles (R-C≡N). scispace.com This push-pull electronic arrangement is central to the diverse reactivity of dialkylcyanamides in organic synthesis. researchgate.net

This compound: A Representative N,N-Dialkylcyanamide

This compound serves as a specific example within the N,N-dialkylcyanamide class, embodying the general structural and reactive properties described.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
CAS Number 86732-28-7 parchem.com
Molecular Formula C₇H₁₄N₂ parchem.com
Molecular Weight 126.20 g/mol
Synonyms N-Butyl-N-ethylcyanamide parchem.com

This table is interactive. More properties can be added as data becomes available.

Synthesis

The synthesis of N,N-dialkylcyanamides like this compound generally follows established methods for this class of compounds. A common and practical laboratory method involves the reaction of a secondary amine with a cyanating agent such as cyanogen (B1215507) bromide or chloride. researchgate.netacs.org Another established route is the alkylation of cyanamide salts. For instance, dialkylcyanamides can be prepared by reacting alkyl halides with disodium (B8443419) cyanamide. acs.org A general procedure for preparing dialkylcyanamides involves the reaction of crude calcium cyanamide with sodium hydroxide (B78521) to form soluble sodium cyanamide, which is then reacted with an alkyl halide. orgsyn.org

For this compound specifically, the synthesis would involve the reaction of N-butylethylamine with a suitable electrophilic cyanide source.

Reactivity and Research Applications

The reactivity of this compound is representative of N,N-dialkylcyanamides and is centered on its N-C≡N core.

Nucleophilic Addition to the Nitrile: The nitrile carbon is electrophilic and can be attacked by nucleophiles. This reactivity is often enhanced by coordinating the nitrile nitrogen to a metal center, such as platinum(II) or nickel(II), which further polarizes the C≡N bond and makes it more susceptible to attack. rsc.orgscispace.com

Cycloaddition Reactions: As a substituted cyanamide, this compound can undergo cycloaddition reactions. For example, it can react with 1,3-dipoles like nitrile oxides in [3+2] cycloadditions to form substituted five-membered heterocycles such as oxadiazoles. mdpi.comrushim.ru It can also participate in metal-catalyzed [2+2+2] cycloadditions with alkynes to produce substituted 2-aminopyridines. mdpi.com

Formation of Guanidine (B92328) Derivatives: The reaction of N,N-dialkylcyanamides with amines or their derivatives can lead to the formation of substituted guanidines. For example, metal-activated dialkylcyanamides have been shown to react with N,N'-diphenylguanidine to create complex chelated structures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B14434977 Butyl(ethyl)cyanamide CAS No. 77464-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77464-02-9

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

butyl(ethyl)cyanamide

InChI

InChI=1S/C7H14N2/c1-3-5-6-9(4-2)7-8/h3-6H2,1-2H3

InChI Key

TWIIUOHKFCESSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C#N

Origin of Product

United States

Mechanistic Investigations of Butyl Ethyl Cyanamide Formation and Transformation

Kinetic and Thermodynamic Aspects of Cyanamide (B42294) Synthesis Pathways

The most common and direct pathway to synthesize N,N-disubstituted cyanamides, such as butyl(ethyl)cyanamide, is the electrophilic N-cyanation of the corresponding secondary amine, N-butylethylamine. researchgate.net The classical reagent for this transformation is cyanogen (B1215507) bromide (BrCN), although safer alternatives have been developed. cardiff.ac.ukcardiff.ac.uk

The reaction kinetics for the N-cyanation of secondary amines are typically second order, being first order in both the amine and the cyanating agent. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the cyanating agent, the solvent, and the temperature. For the synthesis of this compound from N-butylethylamine, the reaction would proceed via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the cyano group.

Alternative methods, such as those employing phase-transfer catalysis (PTC), can influence the kinetic profile of the synthesis. In a biphasic system (e.g., aqueous/organic), a quaternary salt catalyst facilitates the transfer of the cyanamide anion from the aqueous phase to the organic phase, where it reacts with an alkyl halide. google.com This process circumvents the low solubility of ionic reagents in organic solvents, thereby enhancing the reaction rate. The mechanism involves the formation of a metal dianion of cyanamide in the aqueous phase, which then pairs with the lipophilic quaternary cation to move into the organic phase for reaction. google.com

Elucidation of Reaction Intermediates in N-Cyanation Reactions

The elucidation of reaction intermediates is crucial for understanding the precise mechanism of N-cyanation. In the reaction of a secondary amine like N-butylethylamine with a cyanogen halide (X-CN), the reaction is believed to proceed through a charged intermediate.

A plausible mechanism involves the initial nucleophilic attack of the amine on the cyanogen halide, leading to the formation of a quaternary aminocyanonium salt intermediate, [R¹R²N-CN]⁺X⁻. This intermediate is typically unstable and rapidly deprotonates, often assisted by a base (which can be another molecule of the amine), to yield the final N,N-disubstituted cyanamide and the corresponding hydrohalic acid.

In modern, safer cyanation procedures, the nature of the intermediates differs. For instance, in the one-pot oxidation-cyanation of amines using N-chlorosuccinimide (NCS) and a cyanide source like Zn(CN)₂, the proposed mechanism involves the initial formation of an N-chloroamine intermediate from the reaction of the secondary amine with NCS. organic-chemistry.org This electrophilic nitrogen species then reacts with the cyanide anion to form the cyanamide.

Another approach uses trichloroacetonitrile (B146778) (Cl₃CCN) as a cyano source. cardiff.ac.uk In this case, the reaction is thought to proceed through the formation of a more reactive amidine intermediate, which then serves as the cyanating agent. researchgate.net

Catalytic Mechanism Pathways in Metal-Mediated Cyanamide Transformations

While cyanamides are often the target product, they can also serve as reagents in metal-catalyzed reactions, typically involving the activation and cleavage of the N-CN bond. nih.gov Although direct catalytic transformations of this compound are not specifically documented, mechanisms established for other dialkylcyanamides are applicable.

For example, rhodium-catalyzed C-H cyanation reactions have been developed using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyano source. cardiff.ac.ukrsc.org A general mechanism for such transformations begins with the directed C-H metalation of a substrate by the transition metal catalyst (e.g., Rh, Co, Ru). The resulting metallacyclic intermediate then coordinates to the terminal nitrogen of the cyanamide reagent. Subsequent insertion of the metal into the N-CN bond, followed by reductive elimination, transfers the cyano group to the substrate and regenerates the active catalyst. cardiff.ac.uk

Palladium catalysis is also prominent in cyanamide chemistry. Intramolecular aminocyanation of alkenes can be achieved via a cooperative palladium and boron catalysis system, which proceeds through oxidative addition of the palladium(0) catalyst to the N-CN bond. cardiff.ac.uk

The table below outlines a generalized catalytic cycle for the rhodium-catalyzed C-H cyanation using a generic dialkylcyanamide, which serves as a model for the potential reactivity of this compound if used as a reagent.

StepDescriptionIntermediate
1C-H ActivationMetallacyclic Substrate
2CoordinationMetal-Cyanamide Complex
3N-CN Bond InsertionMetallacyclic Amidine
4Reductive EliminationCyanated Product & M(0)
5Catalyst RegenerationM(II/III) Catalyst

Radical-Mediated Cyanamide Reactivity Mechanisms

The nitrile group of cyanamides can participate in radical reactions. Radical cascade reactions, in particular, have emerged as a powerful tool for constructing complex nitrogen-containing heterocycles from cyanamide precursors. nih.gov These reactions are often initiated by the formation of an alkyl or aryl radical, which then adds to the cyano group of the cyanamide.

For a compound like this compound, a hypothetical radical reaction would involve the addition of a radical species (R•) to the carbon-nitrogen triple bond. This would form an imidoyl radical intermediate, [Bu(Et)N-C(R)=N•]. This highly reactive intermediate can then undergo further transformations, such as intramolecular cyclization or intermolecular trapping, to form more complex products. nih.gov

For instance, studies on N-acylcyanamides have shown that an initially formed alkyl radical can undergo a 5- or 6-exo-dig cyclization onto the cyano group, forming an amidyl-iminyl radical. This intermediate then participates in further cyclization or hydrogen abstraction steps to yield polycyclic guanidine (B92328) derivatives. nih.gov Although the acyl group plays a key role in these specific cascades, the fundamental step of radical addition to the cyano group is a plausible reactivity pathway for simple dialkylcyanamides like this compound under appropriate radical conditions.

Bond Cleavage Mechanisms in Substituted Cyanamide Systems

The reactivity of cyanamides is often dominated by the cleavage of the bonds to the central cyano group, namely the N-CN and, in the case of sulfonamide-derived reagents, the N-S bond.

N-CN Bond Scission Mechanisms

The N-CN bond in dialkylcyanamides is relatively inert but can be cleaved under specific conditions, often involving transition metal complexes or Lewis acids. nih.gov This bond cleavage is a key step in reactions where cyanamides act as cyanating or aminating agents.

Transition-metal mediated N-CN bond cleavage has been demonstrated with iron and molybdenum complexes. nih.gov For example, the reaction of a dialkylcyanamide with a silyl-iron complex, Cp(CO)₂Fe(SiEt₃), results in the cleavage of the N-CN bond at room temperature. Mechanistic investigations revealed that the reaction proceeds through an N-silylated η²-amidino iron complex, which was isolated and characterized. nih.gov This demonstrates that a metal can insert into the N-CN bond, facilitating its scission.

Lewis acids can also promote N-CN bond cleavage. For example, B(C₆F₅)₃ has been used to activate N-sulfonyl cyanamides for intramolecular aminocyanation of alkenes. nih.gov The Lewis acid is proposed to coordinate to a nitrogen atom of the cyanamide, weakening the N-CN bond and facilitating its formal cleavage and subsequent addition across the double bond. acs.org

N-S Bond Cleavage Pathways in Sulfonamide-Derived Reagents

In many modern cyanation reactions, the cyano group is delivered from a more complex reagent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). cardiff.ac.ukcardiff.ac.uk In these cases, the key mechanistic step is often the cleavage of the N-S bond, not the N-CN bond of the final product. This desulfonylative pathway is exploited in the deoxycyanamidation of alcohols. cardiff.ac.uk

The proposed mechanism for the deoxycyanamidation of an alcohol using NCTS involves an initial N- to O-sulfonyl transfer between NCTS and a sodium alkoxide (generated in situ from the alcohol). This forms an alkyl tosylate and the sodium salt of phenylcyanamide. Subsequent Sₙ2-type alkylation of the cyanamide anion by the tosylate yields the N-alkylated, N-phenylcyanamide. researchgate.net This highlights a crucial N-S bond cleavage pathway that enables the formation of a C-N bond, ultimately leading to a substituted cyanamide product. While this does not directly describe a reaction of this compound, it illustrates a fundamental bond cleavage mechanism in a key reagent class used to synthesize complex cyanamides.

Computational and Theoretical Studies of Substituted Cyanamide Systems

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of molecules. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular geometries, bond energies, and the distribution of electrons.

For substituted cyanamides, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate optimized geometries, including bond lengths and angles. acs.org The reliability of these methods is often benchmarked against higher-level calculations, such as coupled cluster (CC) theory, for smaller model systems. acs.org For instance, theoretical studies on the parent cyanamide (B42294) (H₂NCN) and its isomer carbodiimide (B86325) (HNCNH) have established their relative stabilities and the high energy barrier separating them. mdpi.com

The electronic properties of N,N-dialkylcyanamides are significantly influenced by the nitrogen atom of the dialkylamino group, which exhibits a strong +M (mesomeric) effect. scispace.com This electron-donating character influences the electronic density of the entire cyanamide moiety (–N–C≡N). Quantum chemical calculations can quantify this effect by computing atomic charges, dipole moments, and molecular orbitals. For example, the dipole moment of ethyl cyanide has been determined experimentally and computationally, providing crucial data for spectroscopic identification and understanding its intermolecular interactions. aanda.org These calculations reveal the push-pull nature of dialkylcyanamides, which is key to their distinct reactivity compared to conventional nitriles. researchgate.net

Table 1: Representative Quantum Chemical Methods and Their Applications to Cyanamide Systems

MethodApplicationTypical Information ObtainedReference
Density Functional Theory (DFT) Geometry optimization, reaction pathway analysis, electronic structureBond lengths, bond angles, vibrational frequencies, reaction energies, activation barriers, atomic charges acs.orgmdpi.comrsc.org
Møller-Plesset Perturbation Theory (MP2) High-accuracy energy and geometry calculationsMore accurate correlation energy compared to DFT for some systems, used for benchmarking acs.org
Coupled Cluster (CC) Theory "Gold standard" for high-accuracy single-point energy calculationsHighly accurate energies for small molecules, used to validate DFT and MP2 results acs.orgfrontiersin.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT studies allow chemists to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Several studies have applied DFT to understand the reactions of cyanamides:

Dimerization and Hydrolysis: DFT calculations have been used to explore the microscopic mechanism of dicyandiamide (B1669379) (DCD) synthesis from cyanamide. mdpi.com These studies revealed that the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.com The calculations also analyzed the role of solvent molecules, showing that a single explicit water molecule can significantly lower the free energy barrier of the rate-limiting step. mdpi.com

Cycloaddition Reactions: The mechanism of gold(I)-catalyzed cycloaddition of cyanamides with enynamides to form substituted 2,6-diaminopyridines has been investigated using DFT. rsc.org The calculations showed that the reaction proceeds via the formation of a gold π-complex, followed by a nucleophilic attack of the cyanamide. rsc.org

Addition-Cyclization-Isomerization: The reaction of propargyl cyanamides with thiols and alcohols has been studied theoretically with DFT. osi.lvresearchgate.net The results indicate a five-step mechanism involving nucleophilic attack, conformational changes, and proton transfers to form the final imidazole (B134444) products. osi.lvresearchgate.net These studies also highlighted the catalytic role of thiol or methanol (B129727) in reducing the energy barriers of the proton transfer steps. osi.lvresearchgate.net

These examples demonstrate how DFT can provide a detailed, step-by-step picture of a chemical transformation, revealing the energetic landscape and the structures of fleeting intermediates that are often impossible to observe experimentally.

Transition State Analysis and Reaction Pathway Mapping

A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The TS represents the highest energy point along the minimum energy path between a reactant and a product. Its energy relative to the reactants determines the activation energy (or activation free energy), which is the primary factor controlling the reaction rate.

Computational chemists use various algorithms to locate TS structures on the potential energy surface. Once found, a frequency calculation is performed to confirm that the structure is a true first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org

In the study of the gold-catalyzed cycloaddition of cyanamides, DFT calculations were used to map two competing reaction channels leading to five- and six-membered heterocyclic products. rsc.org By calculating the activation free energies for the key steps in each pathway, the researchers could explain the experimentally observed regioselectivity.

Table 2: Calculated Activation Free Energies (kcal/mol) for Competing Pathways in a Gold-Catalyzed Cycloaddition of Cyanamide.

Reaction StepPathway A (6-membered ring)Pathway B (5-membered ring)Reference
Initial Nucleophilic Attack 11.022.7 rsc.org
Cycloaddition/Electrophilic Addition 11.710.1 rsc.org

Data adapted from Zhang et al. (2022). The significantly higher activation energy for the initial attack in Pathway B (22.7 kcal/mol vs. 11.0 kcal/mol) indicates that the formation of the six-membered ring product via Pathway A is kinetically favored, which is consistent with experimental results. rsc.org

This type of analysis is crucial for understanding why a particular product is formed over another and for designing catalysts or reaction conditions that can steer a reaction towards a desired outcome.

Molecular Dynamics Simulations of N,N-Dialkylcyanamide Interactions

While quantum chemical methods are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how molecules move, vibrate, and interact with their environment, such as solvent molecules or other solutes. nih.govnih.gov

For a molecule like Butyl(ethyl)cyanamide, MD simulations could be employed to study several key aspects:

Conformational Dynamics: The butyl and ethyl chains can adopt numerous conformations. MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers between them.

Solvation: By simulating the cyanamide in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal the structure of the solvation shell and calculate the free energy of solvation. This is important for understanding solubility and the role of the solvent in chemical reactions.

Intermolecular Interactions: MD simulations can model the interactions between multiple cyanamide molecules, providing insights into liquid-state properties and the tendency for aggregation. They can also be used to study interactions with other species, such as reactants or biological macromolecules. mdpi.com

Although specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied in drug discovery and materials science. mdpi.comnih.gov The principles of MD, using force fields to describe the potential energy of the system, are well-established and could readily be applied to understand the nanoscale behavior of N,N-dialkylcyanamides. mdpi.com

Computational Prediction of Reactivity and Selectivity in Cyanamide Chemistry

A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts and accelerating discovery. For cyanamide chemistry, computational models can predict both reactivity (whether a reaction will occur under given conditions) and selectivity (which product will be dominant if multiple outcomes are possible).

Predicting Reactivity: Reactivity is primarily governed by the height of the activation energy barrier. As seen in transition state analysis, reactions with lower activation barriers proceed faster. Computational models can screen various potential reactions of a cyanamide and predict which ones are kinetically feasible. For instance, DFT studies have shown that the direct hydrolysis of cyanamide has a much higher activation energy than its isomerization to carbodiimide, suggesting that hydrolysis likely proceeds through the carbodiimide intermediate. acs.org

Predicting Selectivity: When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational methods can predict the selectivity by comparing the activation energies of the competing pathways.

Kinetic vs. Thermodynamic Control: If the reaction is irreversible, the product formed through the pathway with the lowest activation energy (the kinetic product) will dominate. If the reaction is reversible, the most stable product (the thermodynamic product) will be favored at equilibrium. DFT calculations provide both the activation energies and the reaction energies needed to make this distinction.

Site of Reactivity: Electronic structure descriptors can predict the most reactive site in a molecule. The Condensed Fukui function, for example, can be calculated to identify atoms that are most susceptible to nucleophilic or electrophilic attack. rsc.org In the gold-catalyzed cycloaddition of enynamides, analysis of the Fukui function on the alkynyl carbon atoms correctly predicted the site of the initial nucleophilic attack by the cyanamide. rsc.org Such models can be trained on large datasets to predict the reactivity of diverse molecules with specific reagents. nih.gov

These predictive capabilities allow for the in silico design of experiments, saving time and resources in the laboratory.

Spectroscopic Characterization Methodologies for Substituted Cyanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of substituted cyanamide (B42294) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the case of Butyl(ethyl)cyanamide, the ¹H NMR spectrum would be expected to show distinct signals for the butyl and ethyl groups attached to the nitrogen atom. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the cyanamide group. For instance, in n-Butyl-cyanamide, the protons of the methylene (B1212753) group directly attached to the nitrogen (CH2) appear at approximately 3.06 ppm. rsc.org The remaining methylene and methyl protons of the butyl group would resonate at higher fields (lower ppm values), typically between 0.94 and 1.58 ppm. rsc.org Similarly, for the ethyl group in this compound, one would anticipate a quartet for the methylene protons and a triplet for the methyl protons, with the methylene protons shifted downfield due to their proximity to the nitrogen.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the cyanamide group (C≡N) in substituted cyanamides typically appears in the range of 110-120 ppm. For example, the cyanamide carbon in n-Butyl-cyanamide is observed at 117.2 ppm. rsc.org The carbon atoms of the alkyl substituents would appear in the aliphatic region of the spectrum, with the carbons directly bonded to the nitrogen atom showing a downfield shift. For n-Butyl-cyanamide, the carbons of the butyl group resonate at 13.6, 19.5, 31.7, and 45.7 ppm. rsc.org For this compound, distinct signals for the four carbons of the butyl group and the two carbons of the ethyl group would be expected. The specific chemical shifts can be influenced by the solvent and other experimental conditions. aanda.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alkyl Cyanamides

CompoundNucleusChemical Shift (δ, ppm)
n-Butyl-cyanamide ¹H4.61 (brs, 1H, NH), 3.06 (m, 2H, N-CH₂), 1.58 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.94 (t, J = 7.6 Hz, 3H, CH₃)
¹³C117.2 (C≡N), 45.7 (N-CH₂), 31.7 (CH₂), 19.5 (CH₂), 13.6 (CH₃)
Ethyl Cyanide (Propanenitrile-13C3) ¹H2.35 (tdq, CH₂), 1.29 (dddt, CH₃)
¹³C120.8 (CN), 11.1 (CH₂), 10.5 (CH₃)

Note: Data for n-Butyl-cyanamide is from a study by The Royal Society of Chemistry. rsc.org Data for Ethyl Cyanide is from a study on its rotational spectrum. aanda.org The chemical shifts for this compound would be expected to show similar patterns.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of substituted cyanamides. Electron Ionization (EI) is a common method used for volatile compounds, which often leads to extensive fragmentation, providing valuable structural information.

Under EI conditions, the molecular ion ([M]⁺•) of this compound would be observed, confirming its molecular weight. The fragmentation patterns of N-alkyl cyanamides are often characterized by the cleavage of the C-C bonds within the alkyl chains. For N-alkyl-2-pyrrolidinones, which share some structural similarities with N-alkyl cyanamides in terms of the N-alkyl group, fragmentation is initiated by hydrogen transfer from the alkyl chain followed by C-C bond cleavage. aip.org A similar mechanism could be anticipated for this compound, leading to the loss of alkyl fragments.

Another potential fragmentation pathway for cyanamides involves the loss of the cyanamide group or parts of it. For example, some related compounds show the loss of a neutral cyanamide molecule (NH₂CN). aip.org The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids can produce alkylnitrilium cations of the type [HC≡N-alkyl]⁺. nih.gov While the structure is different, it highlights the potential for the formation of nitrogen-containing fragment ions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the most characteristic vibration is the stretching of the nitrile group (C≡N).

The C≡N stretching vibration in cyanamide derivatives typically appears in the region of 2220–2243 cm⁻¹. nih.govaip.org This is a relatively clean region of the IR spectrum, making the cyanamide group easy to identify. For example, n-Butyl-cyanamide shows a strong C≡N stretch at 2221 cm⁻¹. rsc.org The exact position of this band can be influenced by the electronic environment of the cyanamide group.

Other important vibrational modes for this compound include the C-H stretching vibrations of the alkyl groups, which are typically observed in the 2800–3000 cm⁻¹ region. rsc.org The N-H stretching vibration, if present (in monosubstituted cyanamides), appears as a sharp band around 3200-3400 cm⁻¹. rsc.org In the case of the disubstituted this compound, this band would be absent. The C-N stretching vibrations and various bending vibrations of the alkyl chains would appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum. aip.orgaip.org

Table 2: Characteristic Infrared Absorption Frequencies for Cyanamide Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Example Compound and Frequency (cm⁻¹)
Nitrile (C≡N) Stretching2220 - 2243n-Butyl-cyanamide: 2221
Alkyl C-H Stretching2800 - 3000n-Butyl-cyanamide: 2961, 2875
N-H (monosubstituted) Stretching3200 - 3400n-Butyl-cyanamide: 3207

Note: Data is based on information for cyanamide and its derivatives. rsc.orgnih.govaip.org

X-ray Crystallography for Solid-State Structural Determination

For instance, X-ray crystallographic studies of N,N'-substituted guanidines, which can be synthesized from cyanamides, show that the geometry around the central carbon and nitrogen atoms can vary, adopting either cis-trans or cis-cis conformations depending on the substituents. mdpi.com In organometallic complexes, cyanamide ligands have been shown to coordinate to metal centers through the terminal nitrile nitrogen in a nearly linear fashion. nih.gov An X-ray crystal structure of N-allenyl cyanamide has also been reported, confirming its structure. acs.org If this compound were to be crystallized, X-ray diffraction would provide detailed information about its three-dimensional structure and packing in the crystal lattice.

Advanced Chromatographic Techniques in Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification, isolation, and purity assessment of substituted cyanamides like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for separating and quantifying components in a mixture. For the analysis of cyanamide and its derivatives, reversed-phase HPLC is often used. researchgate.netscribd.com In some cases, derivatization is employed to enhance detection, for example, by reacting the cyanamide with dansyl chloride to form a fluorescent derivative. epa.govepa.gov This approach allows for sensitive detection using a fluorescence detector. A simple HPLC method using a C30 stationary phase and water as the mobile phase has been developed for the direct determination of hydrogen cyanamide and its dimer, dicyandiamide (B1669379). researchgate.netscribd.com

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds like many alkyl cyanamides. The low isolated yields of some alkyl/allenyl cyanamides have been attributed to their volatility, suggesting that GC would be an appropriate analytical technique. acs.org GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components.

Paper chromatography has also been historically used for the separation of cyanamide and its derivatives. acs.org

Reactivity and Derivatization Strategies for Butyl Ethyl Cyanamide

Nucleophilic Addition Reactions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in Butyl(ethyl)cyanamide is susceptible to attack by various nucleophiles. These reactions lead to the formation of a variety of functional groups and are fundamental to the derivatization of this compound.

The addition of nucleophiles such as alcohols, thiols, and amines to the nitrile group of cyanamides is a well-established method for the synthesis of various derivatives. While specific studies on this compound are not extensively documented, the general reactivity of dialkylcyanamides provides a strong indication of its expected behavior.

The reaction with thiols, for instance, can proceed under basic conditions to form thioimidates. cardiff.ac.uk These intermediates can be useful in further synthetic transformations. The general scheme for the reaction of a dialkylcyanamide with a thiol is depicted below:

Reaction with Thiols:

Reactants: this compound, Thiol (R-SH)

Conditions: Basic

Product: S-alkyl isothiourea derivative

Reactant 1Reactant 2ConditionsProduct
This compoundEthanethiolBase (e.g., NaOEt)S-ethyl-N-butyl-N-ethylisothiourea
This compoundThiophenolBase (e.g., NaH)S-phenyl-N-butyl-N-ethylisothiourea

This table presents hypothetical reactions based on the general reactivity of cyanamides.

The reaction of cyanamides with amines is a cornerstone for the synthesis of substituted guanidines, a class of compounds with significant biological activity. scholaris.ca This transformation typically involves the nucleophilic attack of the amine on the electrophilic carbon of the cyanamide (B42294). The reaction can be catalyzed by various agents, including Lewis acids, to enhance its efficiency. organic-chemistry.org For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamides in aqueous media. organic-chemistry.org

Guanidine (B92328) Formation:

Reactants: this compound, Amine (R¹R²NH)

Conditions: Heat or catalytic (e.g., Sc(OTf)₃)

Product: N,N-disubstituted-N',N''-dialkylguanidine

Reactant 1Reactant 2ConditionsProduct
This compoundDiethylamineHeatN-butyl-N,N',N'-triethylguanidine
This compoundAniline (B41778)Sc(OTf)₃, H₂ON-butyl-N-ethyl-N'-phenylguanidine

This table illustrates potential guanidine synthesis from this compound based on established methodologies.

Similarly, the addition of alcohols to cyanamides can lead to the formation of O-alkylisoureas. This reaction is often facilitated by acid catalysis.

Electrophilic Reactions of the Cyanamide Nitrogen

The lone pair of electrons on the sp³-hybridized nitrogen atom of this compound imparts nucleophilic character, allowing it to react with various electrophiles. However, the electron-withdrawing nature of the adjacent nitrile group diminishes this nucleophilicity compared to a typical dialkylamine. Nevertheless, reactions with strong electrophiles can occur.

While specific examples involving this compound are scarce in the literature, general reactions of dialkylcyanamides include acylation and alkylation under appropriate conditions. For instance, reaction with a highly reactive acyl chloride could potentially lead to the formation of an N-acylcyanamide derivative.

Cycloaddition Reactions for Heterocyclic Synthesis

The carbon-nitrogen triple bond of the cyanamide group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic compounds. nih.gov

Metal-catalyzed [2+2+2] cyclotrimerization of cyanamides with alkynes is a well-established method for the synthesis of substituted pyridines. mdpi.comresearchgate.net Various transition metal catalysts, including those based on nickel, cobalt, and rhodium, have been employed for this transformation. acs.orgnih.gov In these reactions, the cyanamide acts as a one-atom component, contributing the nitrogen atom to the resulting heterocyclic ring.

The co-cyclization of a dialkylcyanamide with a diyne, for example, can lead to the formation of N,N-disubstituted 2-aminopyridines. mdpi.com The Louie group has reported the use of Ni(cod)₂ with an IMes ligand as an effective catalyst system for this reaction. mdpi.com

CyanamideDiyneCatalystProduct
This compound1,6-HeptadiyneNi(cod)₂ / IMesN-butyl-N-ethyl-5,6,7,8-tetrahydroquinolin-2-amine
This compound1,7-Octadiyne[Rh(cod)Cl]₂ / BINAPN-butyl-N-ethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine

This table presents plausible outcomes of [2+2+2] cyclotrimerization reactions involving this compound based on literature precedents for dialkylcyanamides. mdpi.comacs.org

Beyond diynes, cyanamides can also undergo co-cyclization with other unsaturated systems. For instance, the reaction with an alkenyl-nitrile system can provide access to aminopyrimidine derivatives. mdpi.com Iron-based catalyst systems have been shown to be effective for such transformations. mdpi.com These reactions highlight the versatility of the cyanamide moiety in constructing complex heterocyclic scaffolds.

The general principle involves the metal-catalyzed coupling of the cyanamide with two other unsaturated partners to form a six-membered ring. The specific outcome and regioselectivity of the reaction are often dependent on the nature of the catalyst and the substrates employed.

Radical Chemistry of N-Alkylcyanamides

The chemistry of N-alkylcyanamides under radical conditions provides a powerful avenue for the construction of complex nitrogen-containing heterocyclic scaffolds. While specific studies focusing solely on this compound are not extensively documented, the reactivity of the broader class of N-substituted cyanamides, particularly N-acylcyanamides, has been well-explored. These studies serve as a valuable proxy for understanding the potential transformations of this compound.

Radical cascade reactions involving the cyanamide functional group have emerged as a significant strategy for synthesizing polycyclic frameworks that are key components of various natural products. These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials, often with high atom economy, step efficiency, and stereoselectivity.

A common strategy involves the generation of a radical species that subsequently interacts with the cyanamide moiety. For instance, radical cascade reactions can be initiated from N-acylcyanamides containing an appropriately positioned alkene. The process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride. The mechanism is postulated to involve the formation of an alkyl radical which then participates in a cyclization cascade. Both 5-exo-dig and 6-exo-dig cyclization pathways have been observed, with the latter generally proceeding at a slower rate. These cyclizations lead to the formation of valuable heterocyclic structures like quinazolinones and dihydroisoquinolinones.

The versatility of this approach has been demonstrated in the synthesis of a range of spirocyclic compounds and dihydroquinolinones from unactivated cyclic internal alkenes and N-acylcyanamide-propenes, respectively. The following table illustrates typical conditions and outcomes for such radical cyclizations.

Initiator/MediatorSubstrate TypeProduct TypeYieldReference
AIBN / Bu₃SnHN-acylcyanamide with pendant alkeneQuinazolinonesModerate to Good
(TMS)₃SiHN-acylcyanamide with pendant alkeneQuinazolinonesLower Yields
Silver(I)N-Cyanamide AlkenesQuinazolinones, DihydroisoquinolinonesNot Specified

This table presents generalized findings from studies on N-acylcyanamides, which can be considered analogous to the potential reactivity of N-alkylcyanamides.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the derivatization of N-alkylcyanamides like this compound. These methods facilitate the formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions, enabling access to a wide array of functionalized molecules.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. This reaction is highly relevant to the derivatization of N-alkylcyanamides, which can act as the amine component in such couplings to furnish N-aryl cyanamides.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, an N-alkylcyanamide) and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which yields the N-aryl cyanamide product and regenerates the Pd(0) catalyst. The efficiency and scope of this reaction are heavily influenced by the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos and SPhos often providing superior results.

While the direct Buchwald-Hartwig coupling of this compound is not specifically detailed in the literature, the successful coupling of various primary and secondary amines provides a strong precedent. Furthermore, transition metal-catalyzed C-N coupling strategies have been explicitly reported for the synthesis of N-aryl cyanamides, demonstrating the viability of this approach.

Catalyst SystemCoupling PartnersProduct TypeKey FeaturesReference
Pd(0) / Bulky Phosphine LigandAryl Halide + N-AlkylcyanamideN-Aryl-N-alkylcyanamideBroad substrate scope, high functional group tolerance
Copper-MediatedNot SpecifiedN-Aryl CyanamidesAlternative to palladium catalysis

This table outlines the general parameters for Buchwald-Hartwig type reactions, applicable to the coupling of N-alkylcyanamides.

Aminocyanation of Multiple Bonds

Aminocyanation is a powerful difunctionalization reaction that involves the addition of both an amino group and a cyano group across a multiple bond, such as an alkene or alkyne. N-substituted cyanamides are excellent precursors for this transformation, as they contain both the requisite nitrogen functionality and the nitrile group.

Recent advances have led to the development of metal-free and metal-catalyzed methods for the intramolecular aminocyanation of alkenes. In a metal-free approach, a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can activate N-sulfonyl cyanamides, leading to the cleavage of the N-CN bond and subsequent vicinal addition of the sulfonamide and nitrile groups across a pendant alkene. This atom-economical method provides efficient access to important heterocyclic structures such as indolines and tetrahydroquinolines.

Palladium catalysis has also been effectively employed for intramolecular aminocyanation. A cooperative palladium/triorganoboron catalytic system has been shown to accomplish the aminocyanation of alkenes through N-CN bond cleavage. The choice of ligand is critical, with Xantphos being identified as particularly effective for achieving high chemo- and regioselectivity. This method allows for the synthesis of substituted indolines and pyrrolidines that feature cyano-functionalized quaternary carbon centers.

Catalyst / PromoterSubstrateProductYieldReference
B(C₆F₅)₃ (Lewis Acid)N-Sulfonyl cyanamide with pendant alkeneIndolines, TetrahydroquinolinesExcellent
Pd / Xantphos / BoronN-Sulfonyl cyanamide with pendant alkeneIndolines, PyrrolidinesGood to Excellent
Palladium CatalystAlkene + IsonitrileIndolines, Tetrahydroisoquinolines, PyrrolidinesGood to Excellent

This table summarizes key findings in the aminocyanation of alkenes using cyanamide derivatives.

Role of N,n Dialkylcyanamides As Versatile Synthetic Intermediates

Precursors for Complex Nitrogen-Containing Heterocycles

N,N-dialkylcyanamides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govnih.govnih.gov The reactivity of the carbon-nitrogen triple bond in the cyanamide (B42294) group allows it to readily participate in cycloaddition reactions.

For instance, dialkylcyanamides can undergo [3+2] and [2+2+2] cycloadditions with suitable reaction partners to form five- and six-membered heterocyclic rings, respectively. nih.gov Furthermore, radical cascade reactions involving cyanamides have emerged as a powerful tool for accessing complex polycyclic frameworks. nih.gov These radical processes enable the rapid construction of intricate molecular cores from simple starting materials, often with high stereoselectivity and atom economy. nih.govresearchgate.net While unsubstituted cyanamide can be cyclized with acids to form imidazolines, N,N-dialkylcyanamides offer a scaffold for creating more substituted heterocyclic systems. wikipedia.org

Table 1: General Heterocycle Synthesis via N,N-Dialkylcyanamides

Reaction TypeReactant(s)Resulting Heterocycle ClassReference
[3+2] CycloadditionN,N-Dialkylcyanamide + Dipolar speciesFive-membered heterocycle nih.gov
Radical CascadeAlkene-tethered N,N-DialkylcyanamidePolycyclic N-heterocycle nih.gov
Acid-catalyzed cyclizationN,N-Dialkylcyanamide derivativeSubstituted Imidazoline wikipedia.org

Intermediates in the Synthesis of Functional Organic Molecules

The N,N-dialkylcyanamide unit is a key intermediate for the synthesis of various functional organic molecules. One of the most common applications is its role as a precursor to secondary amines. The reaction of cyanamide with alkyl halides produces N,N-dialkylcyanamides, which can then be hydrolyzed to dialkylamines. wikipedia.org This method is particularly useful for preparing secondary amines without contamination from primary or tertiary amines. wikipedia.org

Moreover, the cyanamide functionality can be readily converted into other important functional groups. For example, reaction with water in the presence of dilute acid yields N,N-disubstituted ureas. cardiff.ac.uk Similarly, treatment with hydrogen sulfide (B99878) or hydrogen selenide (B1212193) can produce the corresponding thioureas and selenoureas. cardiff.ac.uk In certain contexts, N,N-dialkylcyanamides can also serve as aminating agents, where the dialkylamino group is transferred to another molecule with the concurrent loss of the nitrile group, a reaction that has been demonstrated under ruthenium catalysis. nih.gov

Table 2: Functional Group Transformations of N,N-Dialkylcyanamides

ReagentResulting Functional GroupGeneral ReactionReference
H₂O, H⁺ (conc.)Secondary AmineR₂N-CN → R₂NH wikipedia.orgcardiff.ac.uk
H₂O, H⁺ (dilute)N,N-Disubstituted UreaR₂N-CN → R₂N-C(O)-NH₂ cardiff.ac.uk
H₂SN,N-Disubstituted Thiourea (B124793)R₂N-CN → R₂N-C(S)-NH₂ cardiff.ac.uk
2-Halobenzothiazole, Ru/CAmination ProductR₂N-CN → Ar-NR₂ nih.gov

Applications in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued in organic synthesis for their efficiency and ability to rapidly build molecular complexity. nih.govbeilstein-journals.org N,N-dialkylcyanamides can serve as crucial components in such reactions.

A notable example is the copper-catalyzed three-component synthesis of N,N',N''-trisubstituted guanidines. organic-chemistry.org In this process, a cyanamide, an arylboronic acid, and an amine are combined in a one-pot reaction to generate the guanidine (B92328) product with high efficiency. organic-chemistry.org The ability of the cyanamide to bring together different molecular fragments makes it an attractive substrate for designing novel MCRs and cascade processes, which combine multiple bond-forming events sequentially in a single pot. znaturforsch.com

Building Blocks for Guanidine and Biguanide Derivatives

The synthesis of guanidines and biguanides, important functional groups in medicinal chemistry and materials science, frequently employs cyanamide derivatives as key building blocks. cardiff.ac.ukdntb.gov.ua The addition of amines to the electrophilic carbon of the cyanamide's nitrile group is a fundamental method for constructing the guanidine core. nih.gov

The reaction of an N,N-dialkylcyanamide with a primary or secondary amine, often catalyzed by Lewis or Brønsted acids, leads to the formation of a trisubstituted guanidine. organic-chemistry.org While many methods exist, the direct guanylation of amines with cyanamides is an efficient route. organic-chemistry.org

Biguanides can be synthesized through several pathways involving cyanamide-related structures. researchgate.net One common method involves the addition of a guanidine to a cyanamide. researchgate.net Alternatively, biguanides can be prepared by reacting amines with cyanoguanidine (dicyandiamide), a dimer of cyanamide. nih.govresearchgate.net These syntheses highlight the central role of the N-C-N fragment provided by cyanamide in building up these larger nitrogen-rich structures. researchgate.net

Q & A

Q. What multi-omics approaches elucidate Butyl(ethyl)cyanamide’s impact on soil microbial consortia?

  • Methodological Answer : Combine metagenomics (16S rRNA sequencing) and metabolomics (LC-QTOF-MS) to profile taxonomic shifts and metabolic perturbations. Use network analysis (e.g., SPIEC-EASI) to identify keystone species affected by cyanamide exposure. Reference soil study designs for analogous compounds .

Guidelines for Methodological Rigor

  • Data Contradiction : Cross-validate findings with orthogonal techniques (e.g., NMR + HRMS) and report confidence intervals .
  • Replication : Document experimental protocols in detail (e.g., equipment models, reagent batches) to enable independent replication .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling, referencing safety data sheets (SDS) for cyanamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.